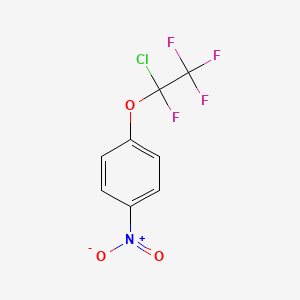
2,2-Dimethyl-7-hydroxy-4-(trifluoromethylthio)-2,3-dihydrobenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-7-hydroxy-4-(trifluoromethylthio)-2,3-dihydrobenzofuran (DHTBF) is a novel compound that has recently been studied for its potential scientific and medical applications. It is a member of the benzofuran family, which is a group of heterocyclic compounds consisting of a six-membered ring with two oxygen atoms and two sulfur atoms. DHTBF has been found to possess a wide range of biological activities, including anti-inflammatory, anti-oxidative, anti-tumor, and anti-viral activities. In addition, DHTBF has been studied for its potential use in the development of new drugs and therapies for various diseases.
Applications De Recherche Scientifique
2,2-Dimethyl-7-hydroxy-4-(trifluoromethylthio)-2,3-dihydrobenzofuran has been studied for its potential uses in scientific research. It has been found to possess anti-inflammatory, anti-oxidative, anti-tumor, and anti-viral activities, which makes it a promising compound for use in the development of new drugs and therapies for various diseases. In addition, this compound has been studied for its potential use in the synthesis of other compounds and for its ability to act as a catalyst in chemical reactions.
Mécanisme D'action
The exact mechanism of action of 2,2-Dimethyl-7-hydroxy-4-(trifluoromethylthio)-2,3-dihydrobenzofuran is not fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes and proteins involved in inflammation and oxidative stress. In addition, this compound has been shown to interact with certain cell receptors, which may play a role in its anti-inflammatory and anti-oxidative activities.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been found to possess anti-inflammatory, anti-oxidative, anti-tumor, and anti-viral activities. In addition, this compound has been found to possess anti-aging and anti-diabetic properties, as well as to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2,2-Dimethyl-7-hydroxy-4-(trifluoromethylthio)-2,3-dihydrobenzofuran has several advantages for use in lab experiments. It is relatively easy to synthesize and can be used in a variety of reactions. In addition, this compound is non-toxic and has a low cost. However, there are some limitations to using this compound in lab experiments. For example, it is a relatively unstable compound and its shelf life is limited.
Orientations Futures
The potential applications of 2,2-Dimethyl-7-hydroxy-4-(trifluoromethylthio)-2,3-dihydrobenzofuran are still being explored. Some of the potential future directions for research include the development of new drugs and therapies based on the compound’s anti-inflammatory, anti-oxidative, anti-tumor, and anti-viral activities. In addition, further research is needed to better understand the biochemical and physiological effects of this compound, as well as to explore its potential uses in the synthesis of other compounds and as a catalyst in chemical reactions. Finally, further research is needed to improve the stability and shelf life of this compound.
Méthodes De Synthèse
2,2-Dimethyl-7-hydroxy-4-(trifluoromethylthio)-2,3-dihydrobenzofuran can be synthesized using a variety of methods, including the Wittig-Horner reaction and the Baylis-Hillman reaction. In the Wittig-Horner reaction, a Wittig reagent is reacted with a ketone or aldehyde in the presence of a base to form an alkene. The Baylis-Hillman reaction is a chemical reaction in which an aldehyde or ketone is reacted with an organometallic reagent to form an alkene. Both of these methods can be used to synthesize this compound.
Propriétés
IUPAC Name |
2,2-dimethyl-4-(trifluoromethylsulfanyl)-3H-1-benzofuran-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2S/c1-10(2)5-6-8(17-11(12,13)14)4-3-7(15)9(6)16-10/h3-4,15H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVADDCDXYQLEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC(=C2O1)O)SC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

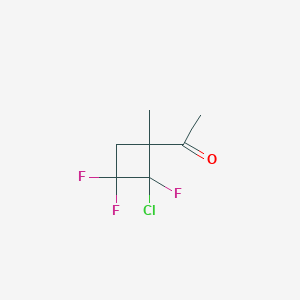
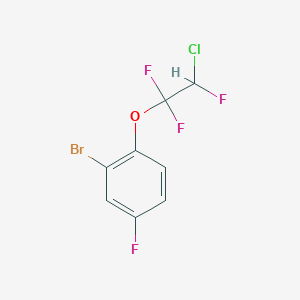
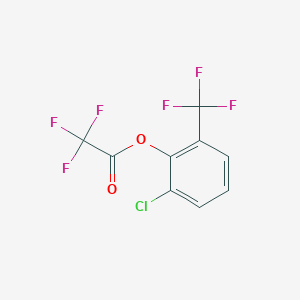
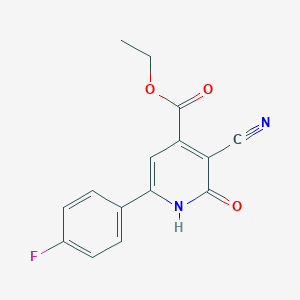



![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)




